molecular formula C9H12BrNO2 B1467548 1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol CAS No. 1341984-55-1

1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol

Cat. No. B1467548
CAS RN: 1341984-55-1
M. Wt: 246.1 g/mol
InChI Key: MYBXGPYLWHTMNV-UHFFFAOYSA-N
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Description

“1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1780707-98-3 . It has a molecular weight of 230.1 . The IUPAC name for this compound is 1-((5-bromofuran-2-yl)methyl)pyrrolidine . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 230.1 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Intramolecular Hydrogen Bonding

Studies have shown that molecules similar to 1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol, like thiadiazol-pyrrolidin-2-ol bearing species, exhibit significant conformational properties influenced by intramolecular OH⋯N hydrogen bonding. These properties are crucial in determining the stability and reactivity of such compounds (Laurella & Erben, 2016).

Synthesis and Characterization of Derivatives

Various research studies have focused on synthesizing and characterizing derivatives of pyrrolidin compounds. For instance, novel bromo-substituted dithiolium perchlorates have been synthesized from propiophenones, exhibiting significant physicochemical properties (Sarbu et al., 2019). Moreover, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of pyrrolidin, is a key intermediate in pharmaceutical preparations, highlighting the compound's relevance in medicinal chemistry (Fleck et al., 2003).

Antimicrobial Activity

Pyrrolidin derivatives have shown promising antimicrobial properties. For example, synthesized 4-pyrrolidin-3-cyanopyridine derivatives have demonstrated substantial antimicrobial activity against various bacterial strains, indicating potential pharmaceutical applications (Bogdanowicz et al., 2013).

Catalytic Properties

Certain pyrrolidin derivatives have been identified as effective organocatalysts in asymmetric Michael addition reactions, further emphasizing the compound's versatility in synthetic chemistry applications (Yan-fang, 2008).

properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBXGPYLWHTMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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